

RAF265 IC50 Determination: Application Notes & Protocols

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Compound Focus: Raf265

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Introduction **RAF265** is an orally bioavailable, potent small-molecule inhibitor that targets mutant B-RAF (particularly V600E), wild-type B-RAF, C-RAF, and VEGFR2 kinases. [1] [2] [3]. It abrogates errant signaling along the MAPK pathway, a key driver in many cancers, and also disrupts tumor angiogenesis through VEGFR2 inhibition. Determining the half-maximal inhibitory concentration (IC50) of **RAF265** is critical for evaluating its potency in biochemical, cellular target modulation, and functional antiproliferative assays. This document standardizes the key methodologies used to characterize **RAF265**.

Quantitative Activity Profile of RAF265 The table below summarizes the key inhibitory concentrations (IC50) of **RAF265** against various targets from biochemical and cellular assays.

Table 1: Summary of RAF265 IC50 Values

Assay Type	Target / Cell Line	IC50 Value	Description / Context
Biochemical (Enzymatic)	B-RAFV600E	0.0005 μ M (0.5 nM) [1]	Cell-free kinase assay.
	Wild-Type B-RAF	0.070 μ M (70 nM) [1]	Cell-free kinase assay.
	C-RAF	0.019 μ M (19 nM) [1]	Cell-free kinase assay.

Assay Type	Target / Cell Line	IC50 Value	Description / Context
	VEGFR2	0.03 μ M (30 nM) [2]	Inhibition of phosphorylation in cell-free assay.
Cellular Target Modulation	pERK (SK-MEL-28 cells)	0.14 μ M [1]	Inhibition of ERK phosphorylation in B-RAFV600E melanoma cells.
	pERK (A375 cells)	0.04 μ M [2]	Inhibition of ERK phosphorylation in B-RAFV600E melanoma cells.
Functional Cellular Assay	SK-MEL-28 Proliferation	0.16 μ M [1]	Antiproliferative activity in B-RAFV600E melanoma cells.
	HT-29 Proliferation	2.08 μ M [4]	Antiproliferative activity in colorectal cancer cells.
	HCT-116 Proliferation	1.83 μ M [4]	Antiproliferative activity in colorectal cancer cells.

Experimental Protocols for IC50 Determination

Protocol 1: Biochemical RAF Kinase Inhibition Assay This protocol measures the direct inhibition of RAF kinase enzymatic activity by **RAF265** [1].

- **Principle:** A purified RAF kinase (e.g., B-RAFV600E) is incubated with **RAF265** and ATP. The remaining kinase activity is quantified by measuring the phosphorylation of a substrate.
- **Materials:**
 - Purified recombinant RAF kinase protein (e.g., B-RAFV600E).
 - **RAF265** (serial dilutions in DMSO).
 - ATP and kinase reaction buffer.
 - A detectable substrate (e.g., MEK protein) and method for quantifying phosphorylation (e.g., ELISA, mobility shift, or radiometric assay).
- **Procedure:**
 - Prepare a serial dilution of **RAF265** in DMSO.
 - In a reaction plate, mix the RAF kinase with various concentrations of **RAF265**.
 - Initiate the kinase reaction by adding ATP and the substrate.
 - Incubate the reaction mix at 30°C for a predetermined time (e.g., 60 minutes).
 - Stop the reaction and quantify the amount of phosphorylated substrate.

- Calculate the % inhibition relative to a vehicle (DMSO) control and determine the IC₅₀ using non-linear regression analysis of the inhibitor concentration-response curve.

Protocol 2: Cellular Target Modulation (pERK Inhibition) Assay This protocol assesses the inhibition of downstream signaling in intact cells, confirming target engagement [1] [2].

- **Principle:** Cells harboring mutant B-RAF (e.g., A375, SK-MEL-28) are treated with **RAF265**. The phosphorylation level of ERK, a direct downstream substrate of the RAF/MEK/ERK pathway, is measured via Western blot.
- **Materials:**
 - Cell line: A375 or SK-MEL-28 (human melanoma, B-RAFV600E mutant).
 - **RAF265** (serial dilutions in DMSO).
 - Cell culture reagents and serum-free medium.
 - Antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and HRP-conjugated secondary antibodies.
 - Lysis buffer, SDS-PAGE, and Western blot detection system.
- **Procedure:**
 - Seed cells in culture dishes and allow to adhere overnight.
 - Serum-starve cells for several hours to reduce basal signaling.
 - Treat cells with a concentration range of **RAF265** for a defined period (e.g., 2-4 hours) [1] [4].
 - Lyse the cells and extract total protein. Quantify protein concentration.
 - Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
 - Incubate the membrane with primary antibodies (anti-pERK and anti-total ERK), followed by secondary antibodies.
 - Detect signal using an ECL substrate and image the blot.
 - Quantify band intensity. Normalize pERK signal to total ERK for each treatment. Plot % pERK inhibition vs. **RAF265** concentration to calculate IC₅₀.

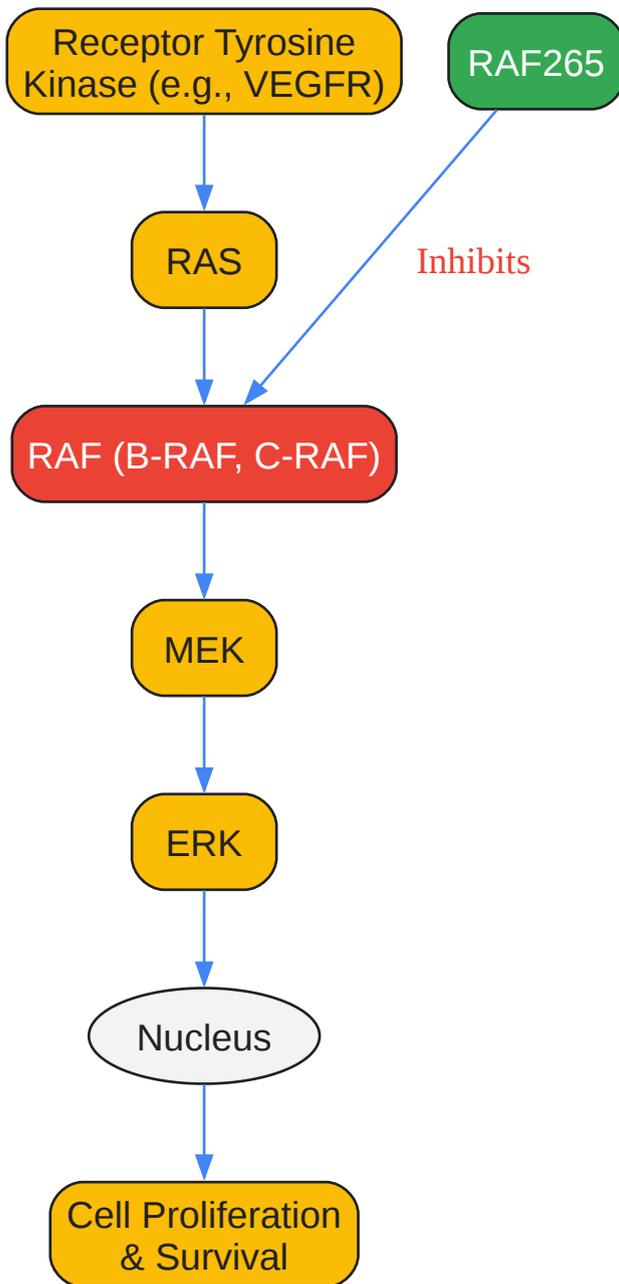
Protocol 3: Cellular Proliferation (Antiproliferative) Assay This protocol determines the functional consequence of RAF inhibition on cancer cell growth, typically using the MTT assay [1] [4].

- **Principle:** Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
- **Materials:**
 - Cell lines: SK-MEL-28 (melanoma), HT-29, or HCT-116 (colorectal carcinoma) [1] [4].
 - **RAF265** (serial dilutions in DMSO).
 - Cell culture reagents and 96-well tissue culture plates.
 - MTT reagent and a solubilization solution (e.g., DMSO or SDS buffer).
 - Microplate spectrophotometer.
- **Procedure:**

- Seed cells into 96-well plates at a pre-optimized density (e.g., 1×10^4 cells/well for TT cells) [5].
- Allow cells to adhere overnight.
- Treat cells with a concentration range of **RAF265**. Include a vehicle control (DMSO) and a blank (media only).
- Incubate cells for 72 hours [5] [4].
- Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
- Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the % cell viability relative to the vehicle control. Plot % viability vs. **RAF265** concentration to determine the IC50 value.

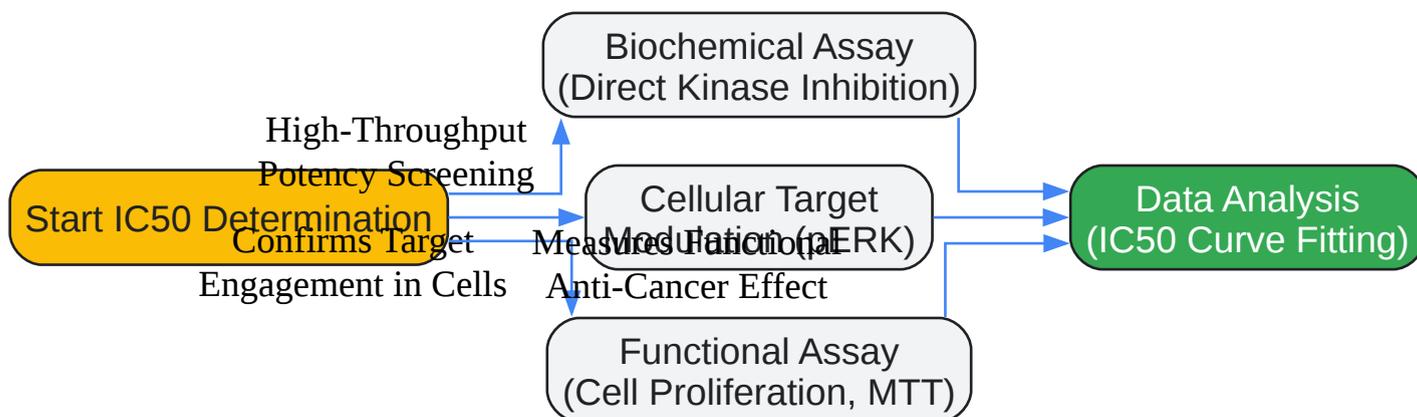
Experimental Visualizations

The following diagrams, generated using Graphviz, illustrate the core concepts and workflows.



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RAF265 Inhibits the MAPK Signaling Pathway. This diagram shows the core MAPK pathway. **RAF265** binds to and inhibits RAF kinases (highlighted in red), blocking the signal that leads to cell proliferation and survival.



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Hierarchical Workflow for IC50 Determination. This flowchart outlines the multi-tiered experimental strategy for characterizing **RAF265**, progressing from direct biochemical inhibition to functional effects in cells, culminating in unified data analysis.

Discussion and Conclusion

The data demonstrates that **RAF265** is a potent, multi-targeted kinase inhibitor. Its exceptional potency at the enzymatic level (low nM against B-RAFV600E) translates to effective pathway inhibition and antiproliferative activity in cellular models, particularly those driven by B-RAF mutations [1] [2]. The higher IC50 values in proliferation assays compared to pERK inhibition reflect the complexity of cell growth, which involves multiple signaling pathways beyond immediate MAPK output.

These standardized protocols provide a framework for reliably determining the IC50 of **RAF265**, enabling accurate cross-study comparisons and supporting its investigation as a promising therapeutic agent. Researchers can adapt these core methodologies to other relevant cancer cell lines or in vivo models to further explore the efficacy and mechanism of action of **RAF265**.

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